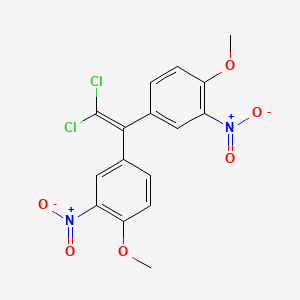
Benzene, 1,1'-(dichloroethenylidene)bis[4-methoxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is a complex organic compound characterized by the presence of benzene rings substituted with dichloroethenylidene, methoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of methoxy groups through methylation reactions. The dichloroethenylidene moiety is then introduced via a chlorination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(dichloroethenylidene)bis[4-chloro-3-(methylsulfonyl)-
- Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-
- Benzene, 1,1’-(dichloroethenylidene)bis[4-methyl-
Uniqueness
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
89264-23-3 |
|---|---|
Molekularformel |
C16H12Cl2N2O6 |
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
4-[2,2-dichloro-1-(4-methoxy-3-nitrophenyl)ethenyl]-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-25-13-5-3-9(7-11(13)19(21)22)15(16(17)18)10-4-6-14(26-2)12(8-10)20(23)24/h3-8H,1-2H3 |
InChI-Schlüssel |
NQNGDSCKVBDRIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


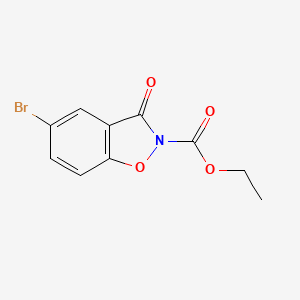
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
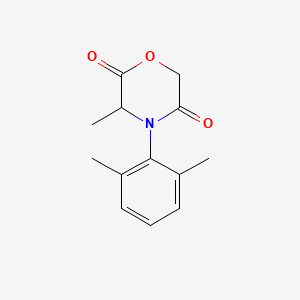
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
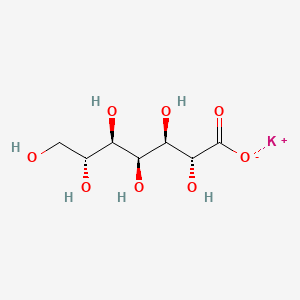
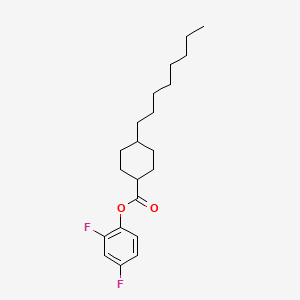

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
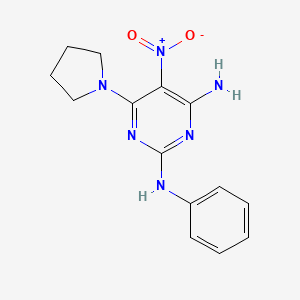
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)



